Receptor Binding Profile: Mcp-tva-argipressin's Broad Antagonism vs. Selective Antagonists
Mcp-tva-argipressin is characterized as a non-selective, high-affinity antagonist for both V1 and V2 vasopressin receptors, contrasting sharply with selective V1 antagonists like d(CH2)5[Tyr(Me)2]AVP [1]. While d(CH2)5[Tyr(Me)2]AVP is documented as a V1-selective antagonist, Mcp-tva-argipressin binds with high affinity to both V1 and V2 receptors, as demonstrated by studies using the tritiated form, [3H]-SK&F 101926, which showed specific binding to both receptor subtypes [1]. Functional studies confirm that Mcp-tva-argipressin is a non-selective antagonist, whereas d(CH2)5[Tyr(Me)2]AVP exhibits V1-selectivity [2].
| Evidence Dimension | Receptor Selectivity Profile |
|---|---|
| Target Compound Data | High affinity binding to both V1 and V2 receptors |
| Comparator Or Baseline | d(CH2)5[Tyr(Me)2]AVP: Selective for V1 receptors |
| Quantified Difference | Qualitative difference in selectivity; Mcp-tva-argipressin is non-selective (V1/V2), while the comparator is V1-selective. |
| Conditions | Binding studies with [3H]-SK&F 101926 and functional blockade assays in vitro. |
Why This Matters
This non-selective profile makes Mcp-tva-argipressin essential for experiments requiring simultaneous blockade of both V1 and V2 receptors, a property not provided by selective antagonists.
- [1] Stassen FL, et al. A novel radiolabeled vasopressin antagonist: [3H-Phe]-desGlyd(CH2)5D-Tyr(Et)VAVP, [3H]-SK&F 101926. Mol Pharmacol. 1987;31(1):77-84. View Source
- [2] Effects of vasopressin and other neuropeptides on rostral medullary sympathoexcitatory neurons 'in vitro'. PubMed. View Source
